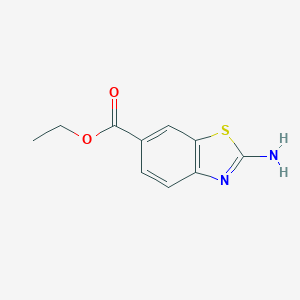

2-Amino-1,3-benzotiazol-6-carboxilato de etilo

Descripción general

Descripción

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate (CAS: 50850-93-6) is a compound useful in organic synthesis . It is also known as 2-氨基苯并噻唑-6-羧酸乙酯 in Chinese .

Synthesis Analysis

While specific synthesis methods for Ethyl 2-amino-1,3-benzothiazole-6-carboxylate were not found in the search results, it is mentioned as a useful compound in organic synthesis . More detailed information about its synthesis might be found in specialized chemistry literature or databases.

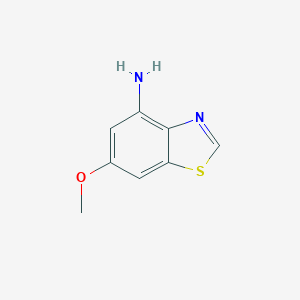

Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has been studied . The structural model was refined using full-matrix, least-squares methods (SHELXL), with hydrogen atoms included as riding contributions in idealized positions with isotropic displacement parameters tied to those of the attached atoms .

Physical And Chemical Properties Analysis

Ethyl 2-amino-1,3-benzothiazole-6-carboxylate has a molecular weight of 222.27 g/mol . Its IUPAC name is ethyl 2-amino-1,3-benzothiazole-6-carboxylate . The compound is a solid at room temperature . Its melting point is between 241 - 243 degrees Celsius .

Aplicaciones Científicas De Investigación

Agentes antimicrobianos

Se ha informado que los derivados de benzotiazol son posibles agentes antimicrobianos contra diversas cepas de hongos como Candida albicans y Aspergillus niger, así como cepas bacterianas como Streptomyces griseus, Escherichia coli y Bacillus subtilis .

Agentes anticonvulsivos

Se han sintetizado y evaluado algunos nuevos derivados de benzotiazol por sus actividades anticonvulsivas .

Actividades farmacológicas

El andamiaje de 2-aminobenzotiazol es conocido por sus potentes actividades farmacológicas, lo que lo convierte en un objetivo para múltiples aplicaciones en química orgánica sintética y campos biológicos .

Rutas de síntesis

Los derivados de benzotiazol se pueden sintetizar a través de diversas rutas, incluida la diazo-acoplamiento, la condensación de Knoevenagel, la reacción de Biginelli, las técnicas de hibridación molecular, la irradiación de microondas y las reacciones multicomponentes de una sola olla .

Química verde

Los avances en la síntesis de compuestos de benzotiazol relacionados con la química verde implican la condensación de 2-aminobenzenotiol con aldehídos/cetonas/ácidos/cloruros de acilo y la ciclación de tioamida o dióxido de carbono (CO2) como materia prima .

Propiedades

IUPAC Name |

ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2S/c1-2-14-9(13)6-3-4-7-8(5-6)15-10(11)12-7/h3-5H,2H2,1H3,(H2,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYJSGJXWKSDUSG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60344997 | |

| Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50850-93-6 | |

| Record name | 6-Benzothiazolecarboxylic acid, 2-amino-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50850-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-amino-1,3-benzothiazole-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60344997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-Aminobenzothiazole-6-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

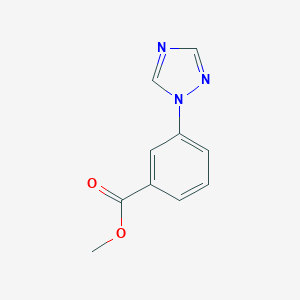

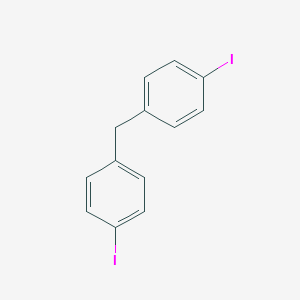

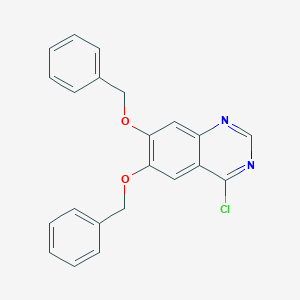

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

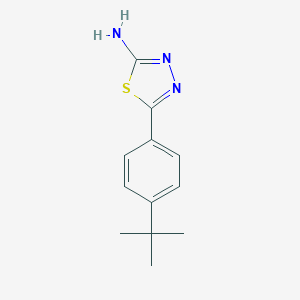

Feasible Synthetic Routes

Q1: What is the significance of synthesizing piperidine-substituted benzothiazole derivatives, specifically starting from ethyl 2-aminobenzo[d]thiazole-6-carboxylate?

A1: Benzothiazoles are a class of heterocyclic compounds known for their diverse biological activities, including antibacterial and antifungal properties. The research aimed to synthesize novel piperidine-substituted benzothiazole derivatives and evaluate their potential as antimicrobial agents. Ethyl 2-aminobenzo[d]thiazole-6-carboxylate serves as a key starting material because the amino group allows for further modifications, and the carboxylate group offers potential for further derivatization or for modulating physicochemical properties. []

Q2: How was the structure of the synthesized compound 2-(piperidin-1-yl)benzo[d]thiazole-6-carboxylic acid confirmed in the study?

A2: The study utilized a combination of spectroscopic techniques to confirm the structure of the synthesized compound. [] These techniques included:* ¹H NMR and ¹³C NMR spectroscopy: This provided information about the number and types of hydrogen and carbon atoms present in the molecule, respectively, and their connectivity.* IR spectroscopy: This technique helped identify functional groups present in the compound based on their characteristic absorption patterns. * LC-MS: Liquid chromatography-mass spectrometry was employed to determine the molecular mass of the synthesized compound, further supporting its structural identification.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[(5-Methyl-2-thienyl)methyl]amino}-1-butanol](/img/structure/B183887.png)

![4-[(2-Oxoindol-3-yl)amino]benzenesulfonamide](/img/structure/B183895.png)

![1-Cyclopropyl-8-ethoxy-6-fluoro-7-{3-[(methylamino)methyl]pyrrolidin-1-yl}-4-oxo-1,4-dihydroquinoline-3-carboxylic acid](/img/structure/B183905.png)